molecular formula C25H27N3O5 B12985027 N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide

N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide

Cat. No.: B12985027
M. Wt: 449.5 g/mol
InChI Key: SRMBOAQKSVKTGG-JVWAILMASA-N
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Description

N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide is a hydrazone derivative characterized by a 3-hydroxy-2-naphthoyl moiety linked to a butanamide backbone and a 3,4-dimethoxyphenethyl substituent. The 3,4-dimethoxyphenethyl group may enhance lipophilicity, influencing bioavailability and membrane permeability compared to simpler analogs .

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H27N3O5/c1-16(12-24(30)26-11-10-17-8-9-22(32-2)23(13-17)33-3)27-28-25(31)20-14-18-6-4-5-7-19(18)15-21(20)29/h4-9,13-15,29H,10-12H2,1-3H3,(H,26,30)(H,28,31)/b27-16+

InChI Key

SRMBOAQKSVKTGG-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

N-(3,4-Dimethoxyphenethyl)-3-(2-(3-hydroxy-2-naphthoyl)hydrazono)butanamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 3,4-dimethoxyphenethylamine and 3-hydroxy-2-naphthoic acid.
  • Condensation Reaction : These compounds undergo a condensation reaction to form the hydrazone linkage.
  • Finalization : The product is purified through recrystallization techniques.

Antimicrobial Activity

Recent studies have shown that derivatives of naphthoyl hydrazones exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Microorganism Activity
This compoundE. coliModerate
Similar DerivativeS. aureusHigh

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have shown that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance.
  • Cell Signaling Pathways : It modulates signaling pathways related to oxidative stress and inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a related naphthohydrazone showed a significant reduction in inflammatory markers in patients suffering from chronic inflammatory diseases.
  • Case Study 2 : Laboratory studies demonstrated that derivatives exhibited potent antibacterial activity against multidrug-resistant strains.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Hydrazono Group: Central to its structure, enabling chelation and reactivity. Similar to compounds in , which feature 3-hydroxy-2-naphthoyl hydrazide derivatives .
  • Substituents: 3,4-Dimethoxyphenethyl: Differs from ’s methoxyphenyl (2-, 3-, or 4-methoxy) or ethoxyphenyl groups. The dimethoxy substitution likely increases steric bulk and electron-donating effects compared to mono-substituted analogs.
Table 1: Structural and Physical Properties of Comparable Compounds
Compound Name Substituent Position Backbone Melting Point (°C) Molecular Formula
Target Compound 3,4-dimethoxyphenethyl Butanamide-hydrazone N/A C₂₅H₂₇N₃O₅
Compound 3 () 2-methoxyphenyl Thiosemicarbazide 196–197 C₁₉H₁₇N₃O₃S
Compound 7 () 4-ethyl Triazole-thione 223–225 C₁₄H₁₃N₃OS

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